molecular formula C23H27ClN2O4S B2545411 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851808-20-3

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2545411
CAS No.: 851808-20-3
M. Wt: 462.99
InChI Key: GSIJXFKHKCTCAG-UHFFFAOYSA-N
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Description

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a triethoxybenzoyl moiety attached to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of the Chlorophenyl Methyl Sulfanyl Intermediate: This step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide.

    Synthesis of the Triethoxybenzoyl Intermediate: 3,4,5-triethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride.

    Formation of the Dihydroimidazole Ring: The final step involves the cyclization of the intermediates in the presence of a suitable base, such as sodium hydride, to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triethoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfanyl group may form covalent bonds with thiol groups in proteins, while the triethoxybenzoyl moiety may interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
  • 2-{[(3-bromophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
  • 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Uniqueness

The uniqueness of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triethoxybenzoyl moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O4S/c1-4-28-19-13-17(14-20(29-5-2)21(19)30-6-3)22(27)26-11-10-25-23(26)31-15-16-8-7-9-18(24)12-16/h7-9,12-14H,4-6,10-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIJXFKHKCTCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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